1h,1h-Perfluorooctadecan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluorooctadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H3F35O/c19-2(20,1-54)3(21,22)4(23,24)5(25,26)6(27,28)7(29,30)8(31,32)9(33,34)10(35,36)11(37,38)12(39,40)13(41,42)14(43,44)15(45,46)16(47,48)17(49,50)18(51,52)53/h54H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVXTIVSYJQTRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H3F35O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379938 | |

| Record name | 1h,1h-perfluorooctadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

900.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

242142-82-1 | |

| Record name | 1h,1h-perfluorooctadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 242142-82-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H,1H-Perfluorooctadecan-1-ol

Abstract

This technical guide provides a comprehensive analysis of 1H,1H-Perfluorooctadecan-1-ol, a long-chain fluorotelomer alcohol (FTOH). The primary focus of this document is the elucidation of its molecular weight, supported by a detailed breakdown of its chemical formula and structure. Beyond this core topic, this guide explores the compound's physicochemical properties, a generalized synthetic approach, its significant applications in materials science, and detailed protocols for its use in creating functionalized surfaces. This document is intended for researchers, chemists, and drug development professionals who utilize or study highly fluorinated compounds for surface modification and advanced material design.

Introduction: Understanding Fluorotelomer Alcohols

This compound belongs to the class of per- and poly-fluoroalkyl substances (PFAS) known as fluorotelomer alcohols (FTOHs).[1] These molecules are characterized by a structure comprising a perfluorinated carbon "tail" and a non-fluorinated alcohol "head" group. This amphipathic nature is the foundation of their utility. FTOHs are critical building blocks and intermediates in the synthesis of advanced materials, including surfactants and side-chain fluorinated polymers (SCFPs).[2][3] These polymers are applied to a wide range of consumer and industrial products—such as textiles, papers, and coatings—to impart hydro- and oleophobic (water- and oil-repellent) properties.[4] The long perfluorinated chain is responsible for creating an exceptionally low-energy surface.

Chemical Identity and Core Properties

A precise understanding of a molecule's identity and weight is fundamental to all experimental and theoretical work. This section details the structure, formula, and exact molecular weight of this compound.

Molecular Formula and Structure

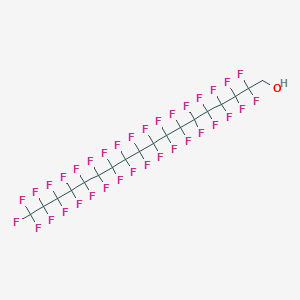

The definitive molecular formula for this compound is C₁₈H₃F₃₅O .[1][5] Its structure consists of a hydroxyl group (-OH) attached to a methylene bridge (-CH₂-), which is in turn bonded to a C₁₇ perfluorinated chain.

The IUPAC name is 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluorooctadecan-1-ol.[1]

Figure 1: Chemical structure of this compound.

Molecular Weight Calculation

The molecular weight is calculated from the molecular formula by summing the atomic weights of the constituent atoms. Authoritative chemical databases list the molecular weight as approximately 900.16 g/mol to 900.2 g/mol .[1][5] The calculation below utilizes standard IUPAC atomic weights.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 18 | 12.011 | 216.198 |

| Hydrogen | H | 3 | 1.008 | 3.024 |

| Fluorine | F | 35 | 18.998 | 664.930 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 900.151 |

Table 1: Detailed calculation of the molecular weight of C₁₈H₃F₃₅O.

Physicochemical Properties

Experimental physicochemical data for this specific long-chain FTOH is not widely published. The table below includes computed properties from reliable databases and provides experimental data for shorter-chain analogs for comparative context.

| Property | This compound (C₁₈) | 1H,1H-Perfluoro-1-hexadecanol (C₁₆) | 1H,1H-Perfluoro-1-decanol (C₁₀) |

| CAS Number | 242142-82-1[1] | 216144-94-4[6] | 307-37-9[7] |

| Molecular Weight | 900.16 g/mol [5] | 800.14 g/mol [6] | 500.1 g/mol |

| Melting Point | Data not available | Data not available | 87-90 °C[7] |

| Boiling Point | Data not available | Data not available | 192 °C (at 735 mmHg)[7] |

| Hydrogen Bond Donors | 1 (Computed)[1] | 1 (Computed)[6] | 1 (Computed) |

| Hydrogen Bond Acceptors | 36 (Computed)[1] | 32 (Computed)[6] | 20 (Computed) |

Table 2: Physicochemical data for this compound and shorter-chain analogs.

Synthesis and Purification

General Synthetic Pathway

FTOHs are commercially produced via a telomerization process.[4] A common laboratory-scale synthesis for a specific FTOH involves the reduction of its corresponding fluorotelomer carboxylic acid or ester. This is a robust and well-established method in organic chemistry.

The general reaction involves reducing the carbonyl group of a perfluoroalkylethyl ester using a strong reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in a suitable aprotic solvent, such as tetrahydrofuran (THF).

Figure 2: Generalized reaction scheme for the synthesis of FTOHs via ester reduction.

Purification Protocol

Post-synthesis, purification is critical to remove unreacted starting materials, byproducts, and residual solvent. A typical protocol involves:

-

Quenching: The reaction mixture is carefully quenched with water and/or a dilute acid to neutralize the excess reducing agent.

-

Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the product.

-

Washing: The organic layer is washed with brine to remove water-soluble impurities.

-

Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure (rotary evaporation).

-

Recrystallization/Chromatography: The crude solid product is further purified by recrystallization from an appropriate solvent system or by flash column chromatography on silica gel to achieve high purity. Purity is then confirmed by analytical techniques like NMR spectroscopy and GC-MS.

Applications in Surface Science and Materials Development

The primary application of this compound is in the creation of highly ordered, low-energy surfaces known as self-assembled monolayers (SAMs) .

Mechanism of Action: When a substrate with hydroxyl groups (e.g., silicon wafers with native oxide, glass, or mica) is exposed to a solution of the FTOH, the alcohol headgroups anchor to the surface. Through van der Waals interactions between the long fluorocarbon chains, the molecules pack into a dense, crystalline-like monolayer. The perfluorinated tails orient themselves away from the surface, presenting a uniform layer of -CF₃ groups to the environment. This fluorinated interface exhibits extremely low surface energy, leading to high contact angles with both water and oil, thus providing superior repellent properties.

Experimental Protocol: Formation of a SAM on a Silicon Substrate

This protocol details a trusted, self-validating method for depositing a high-quality monolayer of this compound.

Figure 3: Workflow for the deposition of a self-assembled monolayer (SAM).

Step-by-Step Methodology

-

Substrate Preparation:

-

Cleave a silicon wafer with a (100) orientation into 1x1 cm pieces using a diamond scribe.

-

Causality: Using a consistent, clean substrate is paramount for reproducible monolayer formation.

-

-

Substrate Cleaning and Hydroxylation:

-

Prepare a Piranha solution (Caution: Extremely corrosive and reactive) by mixing 3 parts concentrated H₂SO₄ with 1 part 30% H₂O₂.

-

Immerse the silicon substrates in the Piranha solution for 15 minutes.

-

Causality: This step serves two purposes: it aggressively removes organic contaminants and, critically, it hydroxylates the native SiO₂ surface, creating a high density of -OH anchor points for the alcohol headgroup.

-

-

Rinsing and Drying:

-

Thoroughly rinse the substrates with copious amounts of deionized (DI) water.

-

Dry the substrates under a stream of high-purity nitrogen gas. The surface should be hydrophilic (a water droplet spreads out), which validates the presence of hydroxyl groups.

-

-

Solution Preparation:

-

Prepare a 1 mM solution of this compound in a high-purity solvent like hexane or a fluorinated solvent.

-

-

Deposition:

-

Immerse the cleaned, dried substrates into the FTOH solution.

-

Leave the substrates immersed for 12-24 hours in a sealed container to prevent solvent evaporation.

-

Causality: This long immersion time allows the system to reach thermodynamic equilibrium, ensuring the formation of a well-ordered, densely packed monolayer.

-

-

Post-Deposition Rinsing:

-

Remove the substrates from the solution and rinse thoroughly with fresh solvent to remove any non-covalently bonded (physisorbed) molecules.

-

-

Annealing and Curing:

-

Place the substrates in an oven at 120 °C for 1 hour.

-

Causality: Thermal annealing provides the energy needed to desorb trapped solvent molecules and allows the fluorinated chains to rearrange into a more stable, highly ordered configuration.

-

-

Validation:

-

The success of the monolayer formation is validated by measuring the static water contact angle. A high-quality monolayer should exhibit a contact angle >110°. Further characterization can be performed with Atomic Force Microscopy (AFM) to observe surface morphology and X-ray Photoelectron Spectroscopy (XPS) to confirm elemental composition.

-

Safety and Handling

As a perfluorinated compound, this compound requires careful handling in a laboratory setting.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Handling: Use only in a well-ventilated fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Conclusion

This compound is a specialized chemical defined by its molecular formula C₁₈H₃F₃₅O and a molecular weight of approximately 900.16 g/mol . Its significance extends far beyond these numbers, stemming from its role as a precursor for creating ultra-low energy surfaces. The protocols and principles outlined in this guide provide researchers with the foundational knowledge to effectively synthesize, purify, and apply this molecule in the development of advanced hydrophobic and oleophobic materials. Adherence to rigorous experimental and safety protocols is essential for achieving reproducible, high-quality results.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1H,1H-Perfluoro-1-hexadecanol. National Center for Biotechnology Information. Retrieved from [Link]

-

ALS. (2024, July 12). Pending PFAS Regulations and Testing for Fluorotelomer Alcohols (FTOHs) in Water. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, August 7). Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products. Retrieved from [Link]

-

Eurofins. (2025, September 29). Fluorotelomer Alcohols (FTOH) in Water: New Method, Lower Reporting Limit, and Accreditation. Retrieved from [Link]

-

Giesen, D. J., et al. (2001). Aqueous photolysis of 8:2 fluorotelomer alcohol. Environmental Toxicology and Chemistry, 20(11), 2473-2479. Retrieved from [Link]

Sources

- 1. This compound | C18H3F35O | CID 2776267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alsglobal.com [alsglobal.com]

- 3. Fluorotelomer Alcohols (FTOH) in Water: New Method, Lower Reporting Limit, and Accreditation - Eurofins Scientific [eurofins.se]

- 4. academic.oup.com [academic.oup.com]

- 5. scbt.com [scbt.com]

- 6. 1H,1H-Perfluoro-1-hexadecanol | C16H3F31O | CID 2782186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H,1H-PERFLUORO-1-DECANOL | 307-37-9 [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 1H,1H-Perfluorooctadecan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H-Perfluorooctadecan-1-ol is a long-chain fluorinated alcohol with significant interest in the fields of materials science, surface chemistry, and biomedicine. Its unique properties, derived from its highly fluorinated carbon chain, include hydrophobicity, oleophobicity, and high thermal and chemical stability. These characteristics make it a valuable building block for the synthesis of advanced surfactants, emulsifiers, and surface coatings. In the pharmaceutical and drug development sectors, such long-chain fluorinated compounds are explored for their potential in drug delivery systems, as components of medical device coatings, and in the synthesis of fluorinated analogs of biologically active molecules.

This technical guide provides a comprehensive overview of a robust and industrially relevant synthetic pathway to this compound. As a Senior Application Scientist, the following sections are structured to not only provide a step-by-step protocol but also to impart a deeper understanding of the underlying chemical principles and the rationale behind the chosen methodologies.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is most effectively achieved through a multi-step process that builds the C18 chain by leveraging the reactivity of perfluoroalkyl iodides. The overall strategy can be dissected into three core stages:

-

Chain Elongation via Telomerization: Production of a long-chain perfluoroalkyl iodide (perfluorohexadecyl iodide, C₁₆F₃₃I) through the telomerization of tetrafluoroethylene (TFE).

-

Ethylene Insertion: A free-radical mediated addition of ethylene to the perfluorohexadecyl iodide to introduce the crucial two-carbon hydrocarbon spacer, yielding 1H,1H,2H,2H-perfluorooctadecyl iodide.

-

Conversion to the Target Alcohol: Hydrolysis of the terminal iodide to the desired this compound.

This pathway is selected for its reliability, scalability, and the use of well-established chemical transformations in fluorine chemistry.

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of Perfluorohexadecyl Iodide (C₁₆F₃₃I) via Telomerization

The foundation of this synthesis is the creation of a long-chain perfluoroalkyl iodide. Telomerization is a controlled polymerization where a "telogen" (chain transfer agent) reacts with a "taxogen" (monomer) to form a mixture of adducts with varying chain lengths, known as telomers.[1]

Expertise & Experience: In this context, pentafluoroethyl iodide (C₂F₅I) serves as the telogen, and tetrafluoroethylene (TFE) is the taxogen. The reaction is typically initiated either thermally or with a radical initiator. The key to obtaining a desirable distribution of telomers, with a significant fraction being the C₁₆ chain, lies in controlling the molar ratio of TFE to C₂F₅I, as well as the reaction temperature and pressure.[2] A higher concentration of the telogen relative to the monomer favors the formation of shorter chains, while an excess of the monomer leads to longer chains.

Protocol:

Reaction Scheme: C₂F₅I + n CF₂=CF₂ → C₂F₅(CF₂CF₂)ₙI

This process yields a mixture of perfluoroalkyl iodides with the general formula C₂F₅(CF₂CF₂)ₙI. For the synthesis of the C₁₆ homologue, n would be 7.

Experimental Protocol: Thermal Telomerization of TFE

-

A high-pressure autoclave is charged with pentafluoroethyl iodide (C₂F₅I).

-

The reactor is sealed and purged with an inert gas, such as nitrogen or argon.

-

Tetrafluoroethylene (TFE) is introduced into the reactor to a predetermined pressure. The molar ratio of C₂F₅I to TFE is crucial for controlling the chain length of the resulting telomers.

-

The reactor is heated to a temperature in the range of 250-350°C. The reaction is typically run for several hours.

-

After the reaction period, the reactor is cooled, and the unreacted TFE is carefully vented.

-

The resulting mixture of telomers is collected.

-

Fractional distillation under reduced pressure is employed to separate the different telomers. The fraction corresponding to perfluorohexadecyl iodide (C₁₆F₃₃I) is collected.

| Parameter | Value | Rationale |

| Reactants | Pentafluoroethyl iodide (telogen), Tetrafluoroethylene (taxogen) | C₂F₅I is a common starting material for building longer perfluoroalkyl chains. |

| Initiation | Thermal (250-350°C) | Provides the energy for homolytic cleavage of the C-I bond to initiate the radical process. |

| Pressure | High pressure (autoclave) | Maintains TFE in the liquid phase and increases its concentration in the reaction mixture. |

| Purification | Fractional distillation | Separates the homologous series of telomers based on their differing boiling points. |

Stage 2: Synthesis of 1H,1H,2H,2H-Perfluorooctadecyl Iodide

This stage involves the addition of a two-carbon spacer to the C₁₆ perfluoroalkyl chain. This is accomplished through a free-radical addition of the perfluorohexadecyl iodide to ethylene.

Expertise & Experience: The mechanism proceeds via the homolytic cleavage of the C-I bond of the perfluoroalkyl iodide, generating a perfluoroalkyl radical. This highly electrophilic radical readily adds across the double bond of ethylene. The resulting carbon-centered radical then abstracts an iodine atom from another molecule of perfluoroalkyl iodide, propagating the radical chain.[3] Azobisisobutyronitrile (AIBN) is a common and effective initiator for this type of reaction as it decomposes at a convenient temperature to generate radicals without producing highly reactive side products that could interfere with the desired reaction.[4]

Caption: Mechanism of AIBN-initiated radical addition of perfluoroalkyl iodide to ethylene.

Experimental Protocol: Free-Radical Addition to Ethylene

-

In a high-pressure reactor, perfluorohexadecyl iodide (C₁₆F₃₃I) is dissolved in a suitable solvent, such as an inert fluorinated solvent or an aprotic organic solvent like acetonitrile.

-

A catalytic amount of azobisisobutyronitrile (AIBN) is added.

-

The reactor is sealed, purged with an inert gas, and then pressurized with ethylene gas.

-

The reaction mixture is heated to the decomposition temperature of AIBN (typically 60-80°C) and stirred for several hours.

-

After the reaction is complete, the reactor is cooled, and the excess ethylene is vented.

-

The solvent is removed under reduced pressure.

-

The crude product, 1H,1H,2H,2H-perfluorooctadecyl iodide, can be purified by recrystallization or column chromatography to remove any unreacted starting material and byproducts.

| Parameter | Value | Rationale |

| Reactants | C₁₆F₃₃I, Ethylene | Ethylene provides the two-carbon non-fluorinated spacer. |

| Initiator | AIBN (catalytic) | A reliable source of radicals upon thermal decomposition. |

| Temperature | 60-80°C | Sufficient to initiate the decomposition of AIBN without causing unwanted side reactions. |

| Pressure | Elevated pressure of ethylene | Increases the concentration of ethylene in the reaction mixture, driving the reaction forward. |

| Purification | Recrystallization / Chromatography | Removes unreacted starting materials and byproducts to yield the pure iodide intermediate. |

Stage 3: Synthesis of this compound

The final step is the conversion of the terminal iodide to a hydroxyl group. While several methods exist, hydrolysis using oleum (fuming sulfuric acid) is an effective, albeit harsh, method. A milder alternative involves reaction with N-methylformamide and subsequent hydrolysis with hydrogen peroxide.

Expertise & Experience: The oleum method proceeds through the formation of a sulfuric acid ester intermediate, which is then hydrolyzed to the alcohol. This method is powerful but requires careful handling due to the corrosive nature of oleum. The N-methylformamide/hydrogen peroxide method offers a less corrosive alternative. The iodide is first displaced by N-methylformamide, and the resulting intermediate is then hydrolyzed with hydrogen peroxide.

Experimental Protocol: Hydrolysis of 1H,1H,2H,2H-Perfluorooctadecyl Iodide

Method A: Oleum Hydrolysis

-

1H,1H,2H,2H-perfluorooctadecyl iodide is added portion-wise to a stirred solution of oleum (fuming sulfuric acid) at a controlled temperature (e.g., 60°C).

-

The reaction mixture is stirred at this temperature for a specified time to ensure complete conversion.

-

The reaction is quenched by carefully pouring the mixture over ice.

-

The precipitated solid is collected by filtration and washed thoroughly with water until the washings are neutral.

-

The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., a fluorinated solvent or a high-boiling hydrocarbon).

Method B: N-Methylformamide/Hydrogen Peroxide Hydrolysis

-

A mixture of 1H,1H,2H,2H-perfluorooctadecyl iodide and N-methylformamide is heated (e.g., to 150°C) for several hours.

-

After cooling, a solution of hydrogen peroxide is added, followed by a solution of sodium or potassium hydroxide to maintain basic conditions.

-

The mixture is stirred until the hydrolysis is complete.

-

The product is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated.

-

The crude product is purified by recrystallization.

Characterization of this compound

Trustworthiness: The identity and purity of the final product must be rigorously confirmed. A self-validating system of characterization involves multiple, independent analytical techniques.

Expected Analytical Data:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methylene group adjacent to the hydroxyl group (-CH₂OH) would appear as a triplet, and the methylene group adjacent to the perfluoroalkyl chain (-CF₂CH₂-) would appear as a triplet of triplets due to coupling with both the adjacent methylene protons and the fluorine atoms of the CF₂ group. The hydroxyl proton (-OH) would appear as a broad singlet, the position of which is dependent on concentration and solvent.

-

¹⁹F NMR: The fluorine NMR spectrum will be more complex, showing multiple signals corresponding to the different CF₂ and CF₃ groups in the perfluoroalkyl chain. The CF₂ group closest to the hydrocarbon portion will have a distinct chemical shift from the others in the chain.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for analyzing this compound.[5] The mass spectrum would show a molecular ion peak (or fragments corresponding to the loss of small neutral molecules) and a characteristic fragmentation pattern resulting from the cleavage of C-C bonds along the fluorinated chain.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region. Strong C-F stretching bands will dominate the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Conclusion

The synthesis of this compound presented in this guide is a robust and scalable pathway that relies on well-understood principles of fluorine chemistry. By carefully controlling the telomerization reaction, followed by a reliable radical addition and a final hydrolysis step, this valuable fluorinated alcohol can be obtained in good purity. The detailed protocols and mechanistic insights provided herein are intended to empower researchers and drug development professionals to confidently synthesize and utilize this and similar long-chain fluorinated compounds in their respective fields of application.

References

-

Shimadzu Corporation. (2016). Fast and Accurate Analysis of Fluorotelomer Alcohols and Acrylates using Triple Quadrupole GC-MS/MS. [Link]

-

Li, W., et al. (n.d.). Supporting Information Autofluorescent polymers: 1H,1H,2H,2H-perfluoro-1-decanol grafted poly(styrene-b-acrylic acid) block copolymers without conventional fluorophore. [Link]

-

Wang, Z., et al. (2020). Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition. Organic & Biomolecular Chemistry, 18(3), 438-442. [Link]

- Du Pont de Nemours and Company. (1996). Process for the preparation of perfluoroalkyl iodide. EP0711264A1.

-

Houghton, M. P., et al. (1996). Kinetics of the hydrolysis and perhydrolysis of tetraacetylethylenediamine, a peroxide bleach activator. Journal of the Chemical Society, Perkin Transactions 2, (7), 1563-1568. [Link]

-

Tortelli, V., & Tonelli, C. (1990). Telomerization of tetrafluoroethylene and hexafluoropropene: synthesis of diiodoperfluoroalkanes. Journal of Fluorine Chemistry, 47(2), 199-211. [Link]

-

Di Deo, M., et al. (2000). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3· 7H2O/NaI System in Acetonitrile. The Journal of Organic Chemistry, 65(9), 2830-2833. [Link]

-

Restek Corporation. (n.d.). Fast Analysis of Fluorotelomer Alcohols. [Link]

-

The Organic Chemistry Tutor. (2022, November 5). How Azobisisobutyronitrile (AIBN) Initiates Radical Formation [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Iodide - Common Conditions. [Link]

- Atochem. (1993). Synthesis of perfluoroalkyl iodides. US5268516A.

-

HaloPolymer. (n.d.). 1H,1H,2H,2H- PERFLUOROHEXYL IODIDE. [Link]

-

Tokanai, F., et al. (2019). Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization Mass Spectrometry. Environmental Science & Technology Letters, 6(11), 683-688. [Link]

-

Biermann, U., & Metzger, J. O. (2008). Electron Transfer Initiated Free Radical Additions of Perfluoroalkyl Iodides and Diiodides to Alkenes. European Journal of Lipid Science and Technology, 110(9), 839-848. [Link]

-

Agilent Technologies. (n.d.). Indoor Air Analysis of Fluorotelomer Alcohols and Per- and Polyfluoroalkyl Substances. [Link]

-

Kaiho, T. (2017). Iodine Made Simple. Taylor & Francis. [Link]

-

Buijs, W., et al. (1986). The Conversion of α,ω-Diols into Mono Iodo Alcohols. Synthetic Communications, 16(5), 575-579. [Link]

-

Kotha, S., et al. (2022). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[9,1-gh]isoquinolines. Molecules, 27(19), 6527. [Link]

- Daikin Industries, Ltd. (2004). Method for continuous production of a perfluoroalkyl iodide telomer. EP1380557A1.

-

Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. [Link]

-

Wang, N., et al. (2014). Derivatization method for sensitive determination of fluorotelomer alcohols in sediment by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A, 1337, 134-141. [Link]

-

Jones, A. M., et al. (2023). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Molecules, 28(14), 5438. [Link]

-

Chen, J., et al. (2021). Frustrated-radical-pair-initiated atom transfer radical addition of perfluoroalkyl halides to alkenes. Organic Chemistry Frontiers, 8(16), 4449-4455. [Link]

-

B. A. T. (2007). The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane. Inorganica Chimica Acta, 360(5), 1635-1640. [Link]

-

Organic Chemistry. (2020, September 4). Alcohols to Alkyl Iodides, Part 1: Hydrogen Iodide [Video]. YouTube. [Link]

-

Wang, Z., et al. (2020). Iodoperfluoroalkylation of Unactivated Alkenes via Pyridine-Boryl Radical Initiated Atom-Transfer Radical Addition. Organic & Biomolecular Chemistry, 18(3), 438-442. [Link]

-

Abraham, R. J., et al. (2001). Complete analysis of the 1H NMR spectra of bicyclo[3.2.0]hept‐2‐en‐6‐one and the 7,7‐dimethyl, 7,7‐dichloro and 7‐endo‐chloro derivatives. Magnetic Resonance in Chemistry, 39(12), 759-761. [Link]

Sources

- 1. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]

- 2. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 3. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. shimadzu.com [shimadzu.com]

Introduction: The Unique World of Long-Chain Fluorotelomer Alcohols

An In-Depth Technical Guide to 1H,1H-Perfluorooctadecan-1-ol: Structure, Synthesis, and Advanced Applications

In the landscape of advanced materials and pharmaceutical sciences, molecules possessing unique and tunable properties are of paramount importance. This compound belongs to a specialized class of compounds known as fluorotelomer alcohols (FTOHs). These are linear alcohols characterized by a long perfluoroalkyl chain (the "tail") and a terminal primary alcohol (the "head"). The subject of this guide, with its C17F35 tail, represents a significant member of this family, offering an extreme example of the physicochemical properties imparted by extensive fluorination.

The defining characteristic of this molecule is its pronounced amphiphilic nature, but with a twist. The long C17F35 chain is not merely hydrophobic; it is also highly lipophobic. This dual "repellency" creates a distinct "fluorous" phase, a property that researchers can exploit for novel separation techniques, self-assembling nano-architectures, and advanced surface modifications. For drug development professionals, the chemical inertness, thermal stability, and unique interfacial behavior of such molecules open new avenues for formulating delivery systems for challenging active pharmaceutical ingredients (APIs) and for creating advanced medical materials.[1] This guide provides a technical overview of its structure, a detailed protocol for its synthesis, and an exploration of its potential applications in research and development.

Molecular Structure and Physicochemical Properties

The structure of this compound is fundamental to its function. The molecule consists of a seventeen-carbon chain where all hydrogen atoms, except those on the alpha and beta carbons to the hydroxyl group, have been replaced by fluorine. This dense fluorination dramatically alters the molecule's electronic and steric profile compared to its hydrocarbon analogue, stearyl alcohol.

IUPAC Name: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluorooctadecan-1-ol

Molecular Formula: C₁₈H₃F₃₅O

Caption: Linear representation of the this compound structure.

The high electronegativity of the fluorine atoms pulls electron density away from the carbon backbone, creating a very strong and stable C-F bond. This results in high thermal and chemical stability. The bulky fluorine atoms also form a tight helical sheath around the carbon chain, making it rigid and sterically shielded.

Table 1: Physicochemical Properties The following properties are computed values, providing a quantitative basis for understanding the molecule's behavior.

| Property | Value | Source |

| Molecular Weight | 900.16 g/mol | |

| CAS Number | 242142-82-1 | |

| XLogP3 | 11.3 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 36 | |

| Rotatable Bond Count | 16 |

Synthesis and Purification: A Multi-Step Approach

The synthesis of long-chain FTOHs like the C18 variant is not trivial and is typically achieved via a multi-step industrial process known as telomerization.[2][3] This process allows for the controlled addition of a fluorinated monomer (the "taxogen") to a chain-transfer agent (the "telogen") to build the perfluoroalkyl chain.[2]

The most common route involves three main stages:

-

Telomerization to form a long-chain perfluoroalkyl iodide.

-

Ethylenation to introduce the two-carbon hydrocarbon spacer.

-

Hydrolysis to yield the final alcohol.

Caption: Workflow for the synthesis of this compound via telomerization.

Experimental Protocol: Synthesis

This protocol is a representative laboratory-scale adaptation of the industrial telomerization process.[4][5]

Step 1: Synthesis of Perfluoroheptadecyl Iodide (C₁₇F₃₅I)

-

Reactor Setup: A high-pressure stainless-steel autoclave is charged with a perfluoroalkyl iodide telogen (e.g., perfluorohexyl iodide) and a radical initiator (e.g., a dialkyl peroxide).

-

Reaction: The reactor is sealed, purged with nitrogen, and then pressurized with tetrafluoroethylene (TFE) monomer. The reaction is heated to initiate radical formation and telomerization.

-

Control: The key to achieving a long C17 chain is to use a low ratio of telogen to taxogen (TFE).[4] The reaction is run until the desired pressure drop is observed, indicating TFE consumption.

-

Workup: After cooling and venting, the crude product mixture, containing a distribution of F(CF₂CF₂)ₙI homologues, is recovered. The target C₁₇F₃₅I is isolated via fractional vacuum distillation.

Step 2: Ethylenation to form C₁₇F₃₅CH₂CH₂I

-

Reaction: The purified C₁₇F₃₅I is charged into a reactor. The vessel is purged and pressurized with ethylene gas.

-

Initiation: The reaction is initiated either thermally or with a radical initiator and proceeds at elevated temperature and pressure.

-

Workup: Upon completion, excess ethylene is vented, and the crude product, 1-iodo-1H,1H-perfluorooctadecane, is purified by distillation to remove any unreacted starting material.

Step 3: Hydrolysis to this compound

-

Reaction: The fluorotelomer iodide (C₁₇F₃₅CH₂CH₂I) is reacted with a strong hydrolyzing agent, such as oleum (fuming sulfuric acid) followed by quenching with water. This replaces the terminal iodine atom with a hydroxyl group.

-

Workup: The reaction mixture is carefully neutralized. The product, being a solid, will precipitate and can be separated by filtration.

-

Purification: The crude solid is purified by recrystallization from a suitable fluorous or organic solvent to yield the final high-purity this compound.

Spectroscopic Characterization

Confirming the identity and purity of the final product is critical. A multi-technique approach is required:

-

¹H NMR: Will show a characteristic triplet for the -CH₂- group adjacent to the hydroxyl and a triplet of triplets for the -CH₂- group adjacent to the -CF₂- moiety, confirming the 1H,1H- structure.

-

¹⁹F NMR: Will display a series of complex multiplets for the internal -CF₂- groups and a distinct triplet for the terminal -CF₃ group, confirming the length and structure of the perfluoroalkyl chain.

-

FT-IR: A broad peak in the 3300-3400 cm⁻¹ region will confirm the presence of the O-H stretch from the alcohol. Strong absorbances in the 1100-1300 cm⁻¹ region are characteristic of C-F bond stretching.

-

Mass Spectrometry (GC-MS or LC-MS): Will confirm the molecular weight of 900.16 g/mol and provide fragmentation patterns consistent with the structure.[6]

Applications in Research & Drug Development

The unique properties of this compound make it a valuable tool for specialized applications rather than a bulk chemical. Its utility stems from its ability to form highly stable, inert, and well-defined interfaces and phases.

Advanced Drug Delivery Systems

Many modern APIs are poorly water-soluble. Fluorinated surfactants and amphiphiles are highly effective at creating stable emulsions and micelles for drug delivery.[7][8] The highly fluorinated tail of this compound can form the core of nanoemulsions or the hydrophobic domain of liposomes, providing a stable, non-reactive environment for encapsulating sensitive or lipophilic drugs.[8]

-

Causality: The chemical and thermal stability of the C-F bond leads to delivery systems that are more robust than their hydrocarbon counterparts.[8] The lipophobicity of the fluorous core can prevent leaching of the encapsulated drug into fatty tissues and improve the retention of the payload until it reaches the target site.[8]

Caption: Role of this compound in a drug delivery nano-carrier.

¹⁹F Magnetic Resonance Imaging (MRI)

Since the human body has a negligible background concentration of fluorine, ¹⁹F MRI is an emerging imaging modality that can provide highly specific signals with no background noise.[9] Highly fluorinated molecules are required to serve as contrast agents. While this specific molecule's utility may be limited by solubility, it can be incorporated into larger, water-soluble constructs like dendrimers or polymers to create high-fluorine-density imaging agents.[10][11]

-

Causality: The 35 magnetically similar fluorine atoms on each molecule can generate a strong, detectable ¹⁹F NMR signal, enabling the tracking of cells or drug delivery vehicles in vivo with high precision.[12]

Surface Modification of Medical Devices

The low surface energy of perfluorinated chains can be used to create highly inert and non-stick coatings.[1] By chemically grafting this compound onto the surface of medical devices like catheters or surgical implants, one can potentially reduce biofouling, protein adhesion, and thrombosis.[13]

-

Causality: The hydroxyl head group provides a reactive handle for covalent attachment to a surface, while the dense, stable fluorinated tail presents an extremely low-energy interface to the biological environment.

Safety and Handling

As a per- and polyfluoroalkyl substance (PFAS), this compound must be handled with appropriate care, recognizing the general concerns about the persistence of long-chain fluorinated compounds.

-

GHS Hazard Classification: According to supplier data, this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a highly specialized molecule whose value lies in its extreme physicochemical properties derived from its long perfluoroalkyl chain. While its direct application may be limited to niche areas, its role as a building block for advanced materials is significant. For researchers in drug development and materials science, understanding the synthesis and properties of this and similar FTOHs provides a powerful tool for creating next-generation drug delivery systems, high-specificity imaging agents, and biocompatible surface coatings. The continued exploration of such fluorous molecules is a testament to the ongoing innovation at the interface of chemistry, materials science, and medicine.

References

-

Glavas, L., et al. (2017). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). PMC - NIH. Available at: [Link]

-

Ellis, D.A., et al. (2004). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. Environmental Science & Technology. Available at: [Link]

-

ALS Environmental. (n.d.). New Accredited Analytical Method for testing Fluorotelomer Alcohols in water. Available at: [Link]

-

Buck, R.C., et al. (2011). Synthesis, by telomerization, of building blocks leading to fluorotelomer alcohols. ResearchGate. Available at: [Link]

-

Valverde, A.A., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. Available at: [Link]

-

Ameduri, B., et al. (2016). Synthesis of fluorinated telomers Part 7. Telomerization of 1,1-difluoro-2-chloroethylene and 1,2-difluoro-1,2 dichloroethylene with methanol. ResearchGate. Available at: [Link]

-

Feng, Y., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. PMC - NIH. Available at: [Link]

-

Mishra, A., et al. (2024). Silver(i) Perfluoroalcoholates: Synthesis, Structure, and their Use as Transfer Reagents. Chemistry – A European Journal. Available at: [Link]

-

Wei, B., et al. (2021). Fluorinated Polymeric Surfactant with a Pluronic-like Structure and Its Application as a Drug Carrier. ACS Applied Polymer Materials. Available at: [Link]

-

Ameduri, B., et al. (2020). Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems. ResearchGate. Available at: [Link]

-

Riess, J.G. (2006). Fluorocarbons and fluorinated amphiphiles in drug delivery and biomedical research. ResearchGate. Available at: [Link]

-

Wallington, T.J., et al. (2006). Formation of C7F15COOH (PFOA) and Other Perfluorocarboxylic Acids during the Atmospheric Oxidation of 8:2 Fluorotelomer Alcohol. Environmental Science & Technology. Available at: [Link]

-

Dinglasan, M.J.A., et al. (2005). Fluorotelomer Alcohol Biodegradation—Direct Evidence that Perfluorinated Carbon Chains Breakdown. Environmental Science & Technology. Available at: [Link]

-

Wei, B., et al. (2022). Fluorinated Polymeric Surfactant with a Pluronic-like Structure and Its Application as a Drug Carrier. ResearchGate. Available at: [Link]

-

Beier, M.J., et al. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules. Available at: [Link]

-

Rahman, M.F., et al. (2014). Impacts of Perfluorinated Compounds on Human Health. Global Journal of Biology, Agriculture and Health Sciences. Available at: [Link]

-

Haldar, S., et al. (2021). Alcohols as Fluoroalkyl Synthons: Ni‐catalyzed Dehydrogenative Approach to Access Polyfluoroalkyl Bis‐indoles. ResearchGate. Available at: [Link]

-

HealthImaging. (2024). Fluorinated contrast agents show 'strong potential' for MRI theranostics. Available at: [Link]

-

Royal Society of Chemistry. (2020). CHAPTER 11: Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems. Available at: [Link]

-

Wikipedia. (n.d.). Fluorotelomer. Available at: [Link]

- Google Patents. (2006). WO2006052567A2 - Purification of fluorinated alcohols.

-

MDPI. (n.d.). Perfluorocarbon Nanoemulsions for Simultaneous Delivery of Oxygen and Antioxidants During Machine Perfusion Supported Organ Preservation. Available at: [Link]

-

Kiefer, G.E., et al. (2015). Hydrophilic fluorinated molecules for spectral 19F MRI. ResearchGate. Available at: [Link]

-

PubMed. (2022). Liver-specific drug delivery platforms: Applications for the treatment of alcohol-associated liver disease. Available at: [Link]

-

Greenpeace Research Laboratories. (2005). Uses of Perfluorinated Substances. Available at: [Link]

-

Wikipedia. (n.d.). Nafion. Available at: [Link]

-

Ameduri, B., et al. (2018). A Hyperfluorinated Hydrophilic Molecule for Aqueous 19F MRI Contrast Media. PMC - NIH. Available at: [Link]

-

MDPI. (n.d.). Superfluorinated, Highly Water-Soluble Polyphosphazenes as Potential 19F Magnetic Resonance Imaging (MRI) Contrast Agents. Available at: [Link]

-

International Fire and Safety Journal. (2026). Entering a new frontier: HT&K Anti-Fire takes aim at global fluorosurfactant shortages. Available at: [Link]

Sources

- 1. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2006052567A2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]

- 6. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Design of Highly Fluorinated Peptides for Cell-based 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Hyperfluorinated Hydrophilic Molecule for Aqueous 19F MRI Contrast Media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. radiologybusiness.com [radiologybusiness.com]

- 13. greenpeace.to [greenpeace.to]

An In-Depth Technical Guide to the Solubility of 1H,1H-Perfluorooctadecan-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1H,1H-Perfluorooctadecan-1-ol, a long-chain fluorotelomer alcohol (FTOH), presents unique solubility challenges and opportunities in various scientific and industrial applications, including drug development, surface chemistry, and material science. Its highly fluorinated tail imparts distinct physicochemical properties that differ significantly from conventional hydrocarbon-based molecules. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in organic solvents. We delve into the molecular forces governing its dissolution, offer predictive frameworks for solvent selection, and present a robust, step-by-step experimental protocol for the accurate determination of its solubility. This document is intended to be a vital resource for researchers aiming to effectively formulate, process, and utilize this and other long-chain perfluorinated compounds.

Introduction: The Unique Nature of this compound

This compound is a specialty chemical characterized by a long C16 perfluorinated carbon chain attached to a short ethyl alcohol head group. This structure results in a molecule with a highly lipophobic and hydrophobic "fluorous" tail and a small, polar hydroxyl head. This amphipathic nature, dominated by the properties of the extensive perfluoroalkyl chain, dictates its solubility behavior. Understanding this behavior is critical for applications ranging from the synthesis of fluorinated surfactants to the development of advanced drug delivery systems and functional coatings.

The primary challenge in working with long-chain FTOHs is their limited solubility in common organic solvents. This guide will illuminate the principles behind this phenomenon and provide actionable strategies for solvent system selection and solubility determination.

Theoretical Framework: Why "Like Dissolves Like" is Different for Fluorinated Compounds

The solubility of a solute in a solvent is governed by the intermolecular interactions between them. For this compound, the dominant feature is the perfluorinated chain, which leads to weak van der Waals forces. This results in a "like dissolves like" principle with a twist: highly fluorinated compounds exhibit a strong preference for other fluorinated compounds, a concept known as "fluorous" affinity.

The Role of the Perfluoroalkyl Chain

The electronegativity of fluorine atoms creates a helical sheath of electron density around the carbon backbone of the perfluoroalkyl chain. This sheath is responsible for the chain's rigidity and weak intermolecular interactions with non-fluorinated molecules. Consequently, significant energy is required to create a cavity in a conventional organic solvent to accommodate the large, non-interactive fluorinated chain, leading to low solubility.

Hansen Solubility Parameters (HSP) as a Predictive Tool

Hansen Solubility Parameters offer a more quantitative approach to predicting solubility by breaking down the total cohesive energy of a substance into three components:

-

δD (Dispersion forces): Arising from temporary dipoles.

-

δP (Polar forces): Arising from permanent dipoles.

-

δH (Hydrogen bonding): Arising from the attraction between hydrogen and electronegative atoms.

The principle is that substances with similar HSP values are likely to be miscible. For highly fluorinated compounds, the HSP values will reflect their low potential for polar and hydrogen bonding interactions. By matching the HSP of this compound with those of potential solvents, researchers can pre-screen for likely candidates.

Qualitative Solubility Profile of Long-Chain Fluorotelomer Alcohols

Table 1: Predicted Qualitative Solubility of this compound in Selected Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Fluorous | Perfluorohexane, Methyl nonafluorobutyl ether | High | "Like dissolves like" principle for fluorinated compounds. |

| Chlorinated | Chloroform, Dichloromethane | Low to Moderate | Can dissolve some shorter-chain FTOHs, but solubility decreases with chain length. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Very Low | Mismatch in intermolecular forces with the long perfluorinated chain. |

| Polar Protic | Methanol, Ethanol | Very Low | While the hydroxyl group can interact, the long fluorinated tail dominates. |

| Non-Polar | Hexane, Toluene | Very Low | Weak interactions between the fluorinated chain and hydrocarbon chains. |

Note: This table represents predicted trends and should be confirmed by experimental determination.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the lack of published quantitative data, experimental determination is crucial. The shake-flask method is the gold standard for determining the equilibrium solubility of poorly soluble compounds. The following protocol is designed to be robust and self-validating for this compound.

Principle

An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The solid and dissolved phases are then separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical method.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Gas Chromatography with Mass Spectrometry (GC-MS)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Test Samples:

-

Add an excess amount of this compound to a series of glass vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Prepare at least three replicate vials for each solvent.

-

-

Equilibration:

-

Securely cap the vials with PTFE-lined caps to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period to reach equilibrium. For poorly soluble, crystalline compounds, this may take 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow for initial settling of the excess solid.

-

Centrifuge the vials at a moderate speed to pellet the remaining solid.

-

Carefully withdraw a known volume of the supernatant using a glass syringe, being cautious not to disturb the solid pellet.

-

Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any suspended microcrystals. Self-validation note: The choice of a PTFE filter is important to minimize adsorption of the fluorinated analyte.

-

-

Analysis and Quantification:

-

Prepare a stock solution of this compound in a solvent in which it is freely soluble (a fluorous solvent may be necessary).

-

From the stock solution, prepare a series of calibration standards by serial dilution in the test solvent.

-

Analyze the filtered saturated solutions and the calibration standards using a validated analytical method such as HPLC-MS/MS or GC-MS/MS. These methods provide the necessary sensitivity and selectivity for quantifying low concentrations of fluorinated compounds.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the filtered saturated solutions by interpolating from the calibration curve.

-

-

Data Reporting:

-

Calculate the average solubility and standard deviation from the replicate samples.

-

Report the solubility in appropriate units (e.g., mg/L, g/100 mL, mol/L) at the specified temperature.

-

Causality and Self-Validation in the Experimental Protocol

-

Excess Solute: Ensures that equilibrium is reached from a state of saturation.

-

Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.

-

Equilibration Time Course: Confirming that the measured concentration does not change between later time points (e.g., 48 and 72 hours) validates that equilibrium has been reached.

-

Centrifugation and Filtration: These steps are essential to ensure that only the dissolved solute is being measured and not suspended solid particles.

-

Use of PTFE: The inertness of PTFE minimizes the risk of the analyte adsorbing to vials, caps, and filters, which would lead to an underestimation of solubility.

-

Sensitive Analytical Method: The use of mass spectrometry-based techniques ensures accurate quantification even at very low solubility levels.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that is dictated by its unique fluorous nature. While this leads to low solubility in many conventional solvents, it opens up possibilities for formulation in specialized fluorous systems. Due to the scarcity of published quantitative data, the robust experimental protocol detailed in this guide provides a reliable pathway for researchers to determine the solubility in their specific solvent systems of interest. By combining a sound theoretical understanding with meticulous experimental practice, scientists and drug development professionals can effectively harness the properties of this and other long-chain fluorinated compounds.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ChemicalBook. (2023). 1H,1H,2H,2H-Perfluoro-1-decanol.

- BenchChem. (n.d.). Performance of 1H-Perfluorononane as a solvent against traditional organic solvents.

- Avendano, C., & Menendez, J. C. (2015). Medicinal Chemistry of Anticancer Drugs (2nd ed.). Elsevier.

- Gladysz, J. A., & Curran, D. P. (Eds.). (2004). Handbook of Fluorous Chemistry. Wiley-VCH.

- Shake-Flask Method for Solubility Determination. (n.d.). Retrieved from a valid URL for a reputable source describing this method.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

- Li, Q., et al. (2007). Quantitative Determination of Perfluorochemicals and Fluorotelomer Alcohols in Plants from Biosolid-Amended Fields using LC/MS/MS and GC/MS. Environmental Science & Technology, 41(13), 4689–4695.

An In-depth Technical Guide on the Safety and Hazards of 1H,1H-Perfluorooctadecan-1-ol

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official institutional safety protocols. All handling of this chemical should be performed by trained personnel in a properly equipped laboratory setting.

Introduction

1H,1H-Perfluorooctadecan-1-ol (CAS No. 242142-82-1) is a long-chain fluorotelomer alcohol (FTOH).[1][2] Its structure is characterized by a long perfluorinated carbon chain, which imparts significant hydrophobic and lipophobic properties, attached to a short hydrocarbon chain terminating in a hydroxyl group. While these properties make it and similar compounds of interest in materials science and surface chemistry, the stability of the carbon-fluorine bond also raises significant safety and environmental concerns. This guide provides a comprehensive overview of the known hazards, safe handling procedures, and toxicological context for this compound, designed to equip scientific professionals with the necessary knowledge for its safe application in research and development.

Chemical Identity and Physical Properties

A precise understanding of a compound's identity and physical characteristics is foundational to its safe handling and use in experimental design.

Chemical Structure and Identifiers

This compound is a solid at standard conditions. Its highly fluorinated nature dominates its physical and chemical behavior.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | [1] |

| CAS Number | 242142-82-1 | [1][3] |

| Molecular Formula | C₁₈H₃F₃₅O | [1][3] |

| Molecular Weight | 900.16 g/mol | [1][3] |

| Synonyms | 1H,1H-Perfluorooctadecanol | [1] |

| EC Number | 670-430-7 |[1] |

Physical Properties

Table 2: Physical and Chemical Properties

| Property | Value | Notes / Source |

|---|---|---|

| Melting Point | Data Not Available | - |

| Boiling Point | Data Not Available | - |

| Water Solubility | Insoluble (Predicted) | Based on long-chain fluoroalkane character. |

| XLogP3 | 11.3 | Computationally predicted by PubChem.[1] |

| Physical State | Solid | Based on analogs and high molecular weight. |

Hazard Identification and GHS Classification

According to notifications to the European Chemicals Agency (ECHA), this compound is classified as an irritant to the skin, eyes, and respiratory system.[1][2]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

|---|---|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | | Warning |

Source: Aggregated GHS information from notifications to the ECHA C&L Inventory.[1][2]

Precautionary Statements

The following precautionary statements (P-statements) are associated with the handling of this compound:[1]

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P319: Get medical help if you feel unwell.

-

P332 + P317: If skin irritation occurs: Get medical help.

-

P337 + P317: If eye irritation persists: Get medical help.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

-

Storage & Disposal:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Toxicological Profile

The toxicological profile of this compound has not been comprehensively studied. The primary known hazards are its irritant properties.[1][2]

-

Skin Irritation: Direct contact is expected to cause skin irritation, characterized by redness and inflammation.[1]

-

Eye Irritation: The compound is classified as a serious eye irritant, capable of causing significant discomfort and potential damage upon contact.[1]

-

Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and discomfort.[1]

Data Gaps and Broader Toxicological Context

As a Senior Application Scientist, it is crucial to acknowledge the absence of specific data and to frame the potential risks within the broader context of the chemical class. There is no specific public data on acute toxicity (LD50/LC50), carcinogenicity, mutagenicity, or reproductive toxicity for this compound.

However, as a member of the per- and polyfluoroalkyl substances (PFAS) family, its toxicological profile warrants caution.[4] The liver is a primary target for PFAS toxicity.[5] Long-chain PFAS are known for their persistence in the environment and bioaccumulation.[4] Furthermore, fluorotelomer alcohols (FTOHs) are recognized as potential precursors to highly persistent perfluorocarboxylic acids (PFCAs) through environmental or metabolic degradation.[6][7] The toxicity of these degradation products, such as PFOA, is well-documented and includes developmental and systemic effects.[8] Therefore, the potential for this compound to serve as a precursor to persistent and toxic compounds is a significant long-term health consideration.

Safe Handling and Personal Protective Equipment (PPE)

Given its classification as a skin, eye, and respiratory irritant, a stringent and self-validating handling protocol is required. The causality behind these steps is to prevent all routes of exposure: dermal, ocular, and inhalation.

Experimental Protocol: Safe Weighing and Handling of Solid this compound

-

Preparation & Engineering Controls:

-

Rationale: To contain any airborne particles at the source.

-

Action: Conduct all manipulations of the solid compound within a certified chemical fume hood or a ventilated balance enclosure. Ensure the work area is clean and free of clutter.

-

-

Personal Protective Equipment (PPE) Donning:

-

Rationale: To create a barrier between the chemical and the user.

-

Action: Don appropriate PPE as detailed in Table 4. This includes double-gloving (nitrile), a lab coat, and tightly sealed safety goggles.

-

-

Material Handling:

-

Rationale: To minimize the generation of dust.

-

Action: Use spark-proof tools.[9] Handle the container carefully. When transferring the solid, use a spatula to gently scoop the material. Avoid dropping or shaking the powder. Close the primary container immediately after dispensing.

-

-

Weighing:

-

Rationale: To accurately measure the chemical while maintaining containment.

-

Action: Place a tared weigh boat on the analytical balance inside the ventilated enclosure. Carefully transfer the solid to the weigh boat. Record the weight and promptly transfer the weighed solid to the reaction vessel or dissolution solvent.

-

-

Post-Handling & Decontamination:

-

Rationale: To prevent secondary contamination of the lab space and personnel.

-

Action: Carefully clean the spatula and work surface with an appropriate solvent-moistened wipe, treating the wipe as hazardous waste. Remove outer gloves before exiting the fume hood. Wash hands thoroughly with soap and water after the procedure is complete.[9]

-

Caption: Safe Handling Workflow for this compound.

Recommended Personal Protective Equipment (PPE)

Table 4: Summary of Required PPE

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face Protection | Tightly-fitting safety goggles or a face shield. | Prevents eye contact with airborne dust, fulfilling P280.[9] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile), lab coat. | Prevents skin irritation, fulfilling P280.[9] |

| Respiratory Protection | Use only in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved particulate respirator may be required. | Prevents respiratory irritation, fulfilling P261 and P271.[9] |

| Hygiene Measures | Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. | Prevents ingestion and secondary exposure.[8] |

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, seek medical attention.[9]

-

In Case of Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a physician.[9]

-

In Case of Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Spill Response: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation.[9] Wearing full PPE, carefully sweep or scoop up the spilled solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.

Environmental Fate and Ecotoxicology

The environmental impact of PFAS is a subject of intense scrutiny due to their extreme persistence.

Environmental Persistence

The carbon-fluorine bond is exceptionally strong, making perfluorinated compounds resistant to environmental degradation.[6] Fluorotelomer alcohols are considered persistent, with disappearance half-lives in soil estimated to be between 0.85 to 1.8 years.[10] In the atmosphere, their lifetime is estimated to be around 20 days, allowing for long-range transport before degradation or deposition.[11]

Transformation to Perfluorocarboxylic Acids (PFCAs)

A primary environmental concern with FTOHs is their role as precursors to PFCAs.[6][12] Through biotic and abiotic transformation processes in soil, water, and the atmosphere, the non-fluorinated end of the molecule can oxidize, eventually forming a long-chain PFCA.[7] These terminal degradation products are exceptionally persistent ("forever chemicals") and can bioaccumulate.[4]

Ecotoxicity

No specific ecotoxicity data (e.g., LC50 for aquatic life) is available for this compound. However, given its classification as a PFAS, its release into the environment should be strictly avoided.[9] All waste materials containing this compound must be disposed of as hazardous chemical waste according to local, state, and federal regulations.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2776267, this compound. Retrieved January 24, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2782186, 1H,1H-Perfluoro-1-hexadecanol. Retrieved January 24, 2026 from [Link].

-

Synergistic toxicity in alcohol-associated liver disease and PFAS exposure. (2024). Toxicological Sciences. Oxford Academic. Retrieved January 24, 2026 from [Link].

-

Yoo, H., et al. (2010). Concentrations, distribution, and persistence of fluorotelomer alcohols in sludge-applied soils near Decatur, Alabama, USA. Environmental Science & Technology. PubMed. Retrieved January 24, 2026 from [Link].

-

Zheng, G., et al. (2024). Chain length-dependent mitochondrial toxicity of perfluoroalkyl carboxylic acids: insights from Mito Tox Index evaluation. Frontiers in Toxicology. PMC. Retrieved January 24, 2026 from [Link].

-

Liu, J. (2007). Environmental fate of fluorotelomer alcohols and esters in soils. Purdue e-Pubs. Retrieved January 24, 2026 from [Link].

-

Zhao, L., et al. (2012). Effect of Fluorotelomer Alcohol Chain Length on Aqueous Solubility and Sorption by Soils. Environmental Science & Technology. ACS Publications. Retrieved January 24, 2026 from [Link].

-

Titaley, I. A. (2024). Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and outdoor environment—from production to end-of-life. Environmental Science: Processes & Impacts. Royal Society of Chemistry. Retrieved January 24, 2026 from [Link].

-

U.S. Environmental Protection Agency. (2004). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Retrieved January 24, 2026 from [Link].

-

Politano, V. T., et al. (2013). Human health risk assessment of long chain alcohols. Toxicology. PubMed. Retrieved January 24, 2026 from [Link].

-

U.S. Environmental Protection Agency. (2009). SCREENING-LEVEL HAZARD CHARACTERIZATION Long Chain Alcohols Category. Retrieved January 24, 2026 from [Link].

-

Atmospheric Lifetime of Fluorotelomer Alcohols. (2024). ResearchGate. Retrieved January 24, 2026 from [Link].

-

GHS Classification Summary (Rev.9, 2021). PubChem. Retrieved January 24, 2026 from [Link].

-

Dinglasan, M. J., et al. (2004). Fluorotelomer alcohol biodegradation-direct evidence that perfluorinated carbon chains breakdown. Environmental Science & Technology. PubMed. Retrieved January 24, 2026 from [Link].

Sources

- 1. This compound | C18H3F35O | CID 2776267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H,1H-Perfluoro-1-hexadecanol | C16H3F31O | CID 2782186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Chain length-dependent mitochondrial toxicity of perfluoroalkyl carboxylic acids: insights from Mito Tox Index evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. "Environmental fate of fluorotelomer alcohols and esters in soils" by Jinxia Liu [docs.lib.purdue.edu]

- 7. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and o ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00019F [pubs.rsc.org]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Concentrations, distribution, and persistence of fluorotelomer alcohols in sludge-applied soils near Decatur, Alabama, USA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fluorotelomer alcohol biodegradation-direct evidence that perfluorinated carbon chains breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1H,1H-Perfluorooctadecan-1-ol for Advanced Research and Pharmaceutical Development

Introduction: The Unique Molecular Architecture and Broad-Spectrum Utility of 1H,1H-Perfluorooctadecan-1-ol

This compound, with the chemical formula C₁₈H₃F₃₅O, is a long-chain perfluorinated alcohol that has garnered significant interest in various high-technology sectors, most notably in the pharmaceutical and material science industries.[1] Its unique structure, characterized by a lengthy perfluorinated carbon chain attached to a primary alcohol, imparts a combination of hydrophobicity, lipophobicity, and high thermal and chemical stability. These properties make it an invaluable building block for creating specialized surfaces, advanced drug delivery systems, and robust chemical formulations. The presence of the terminal hydroxyl group provides a reactive site for further chemical modification, allowing for its integration into a wide array of molecular architectures.

The Commercial Landscape: Sourcing High-Purity this compound

For researchers and developers, securing a reliable supply of high-purity this compound is a critical first step. The compound is available from a select number of specialized chemical suppliers who cater to the research and development community. It is crucial to note that this chemical is intended for research use only and not for diagnostic or therapeutic applications.[2]

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Santa Cruz Biotechnology, Inc. | 242142-82-1 | C₁₈H₃F₃₅O | 900.16 g/mol | A well-established supplier for biochemicals for research purposes.[2] |